N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that features a benzamide core substituted with a 2-methylbenzo[d]thiazol-5-yl group and a pyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylbenzo[d]thiazole intermediate, which is then coupled with 3-(pyridin-2-yloxy)benzoic acid through an amide bond formation reaction. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2) under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-ylbenzamide
- N-(2-methylbenzo[d]thiazol-5-yl)benzamide
- 3-(pyridin-2-yloxy)benzoic acid
Uniqueness
N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide is unique due to the combination of the thiazole and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness can result in specific interactions with biological targets or materials applications that are not achievable with simpler analogs.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-22-17-12-15(8-9-18(17)26-13)23-20(24)14-5-4-6-16(11-14)25-19-7-2-3-10-21-19/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQQHSUCQYHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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